molecular formula C10H7NO5S B11999208 Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate CAS No. 26759-52-4

Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate

Katalognummer: B11999208
CAS-Nummer: 26759-52-4
Molekulargewicht: 253.23 g/mol
InChI-Schlüssel: GYYAQCMJASDSIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate is a complex organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 3-position on the thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate typically involves the nitration of methyl 3-hydroxythiophene-2-carboxylate. This process can be carried out using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylate ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Methyl 3-oxo-5-nitrobenzo(b)thiophene-3-carboxylate.

    Reduction: Methyl 3-hydroxy-5-aminobenzo(b)thiophene-3-carboxylate.

    Substitution: Various esters and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate is primarily related to its ability to interact with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

    Methyl 3-hydroxythiophene-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 5-nitrothiophene-2-carboxylate: Lacks the hydroxyl group, affecting its solubility and reactivity.

    Methyl 3-hydroxy-5-aminobenzo(b)thiophene-3-carboxylate: The amino group provides different biological activity compared to the nitro group.

Uniqueness: Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and potential therapeutic applications.

Eigenschaften

CAS-Nummer

26759-52-4

Molekularformel

C10H7NO5S

Molekulargewicht

253.23 g/mol

IUPAC-Name

methyl 3-hydroxy-5-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7NO5S/c1-16-10(13)9-8(12)6-4-5(11(14)15)2-3-7(6)17-9/h2-4,12H,1H3

InChI-Schlüssel

GYYAQCMJASDSIH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.